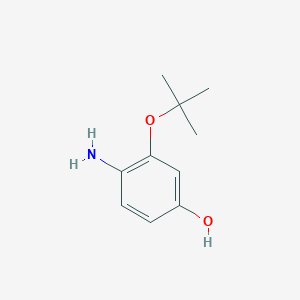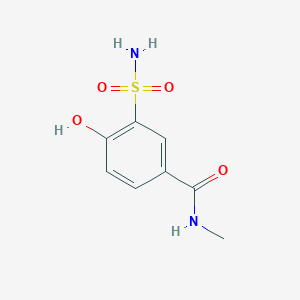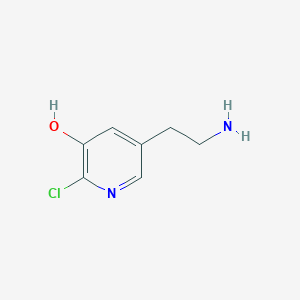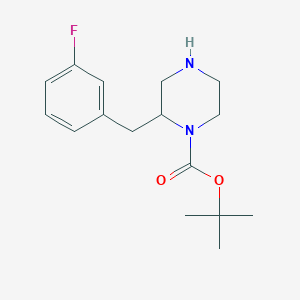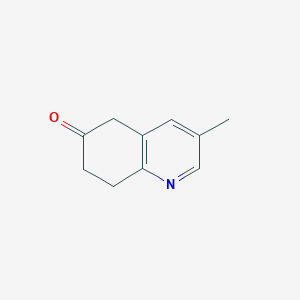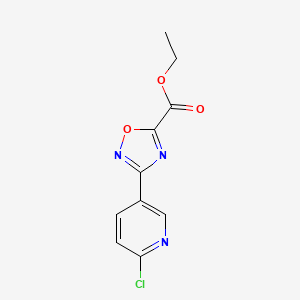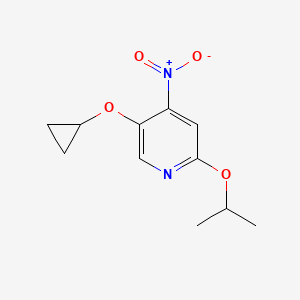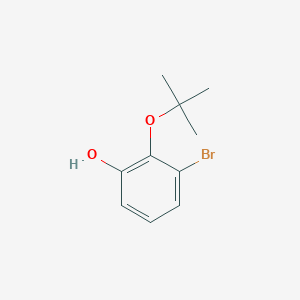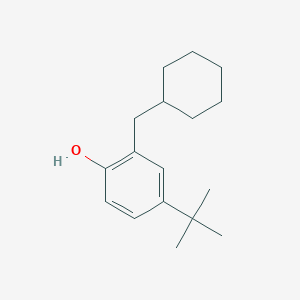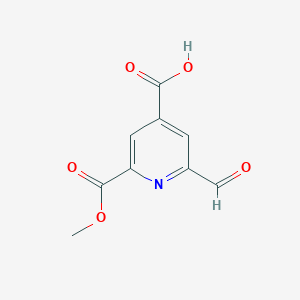
2-Formyl-6-(methoxycarbonyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring a formyl group at the 2-position and a methoxycarbonyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-(methoxycarbonyl)isonicotinic acid using Vilsmeier-Haack reaction conditions. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Formyl-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Carboxy-6-(methoxycarbonyl)isonicotinic acid.
Reduction: 2-Hydroxymethyl-6-(methoxycarbonyl)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Formyl-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
2-Formylbenzeneboronic acid: Features a formyl group at the 2-position but lacks the methoxycarbonyl group.
6-Methoxypyridine-2-carbaldehyde: Similar structure but without the carboxylic acid functionality.
Uniqueness
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for versatile modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC 名称 |
2-formyl-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)7-3-5(8(12)13)2-6(4-11)10-7/h2-4H,1H3,(H,12,13) |
InChI 键 |
CZGHHKYBXUFJJS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


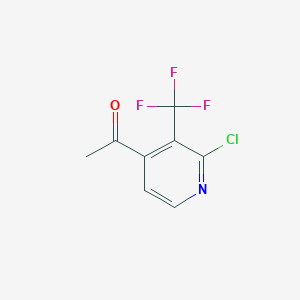
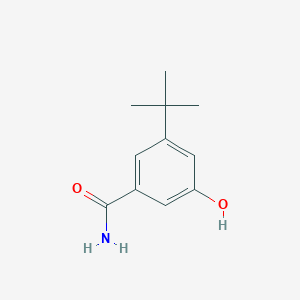
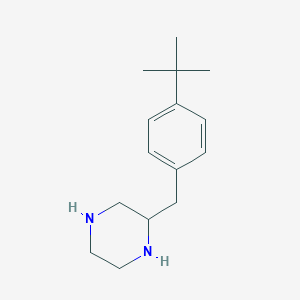
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
